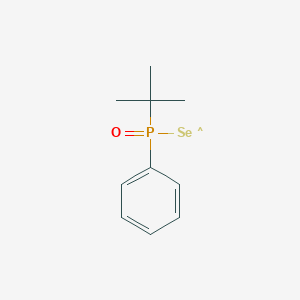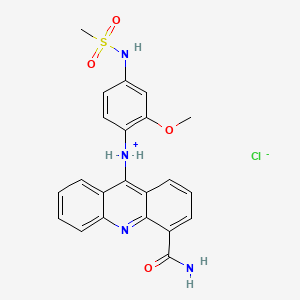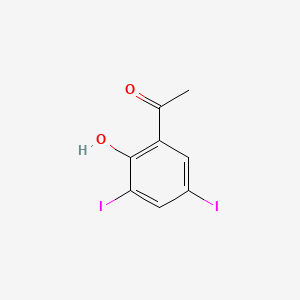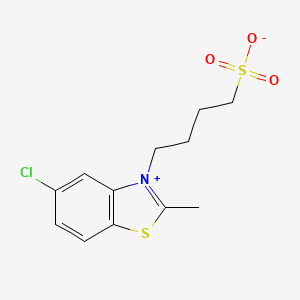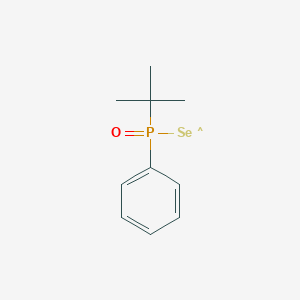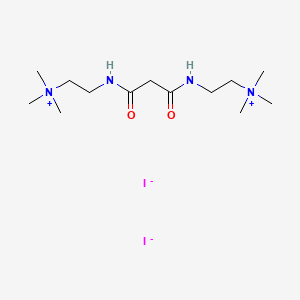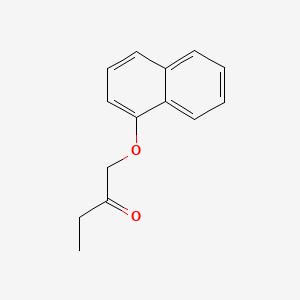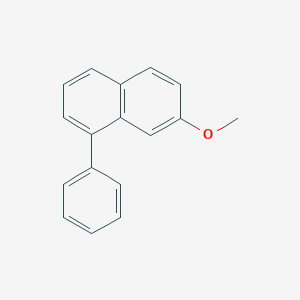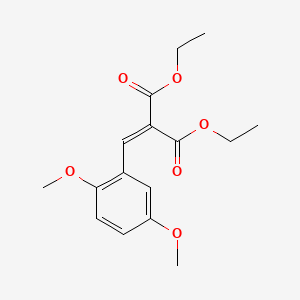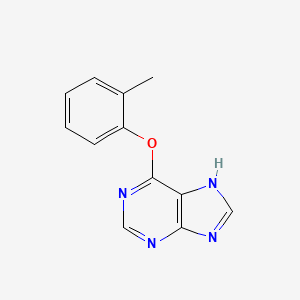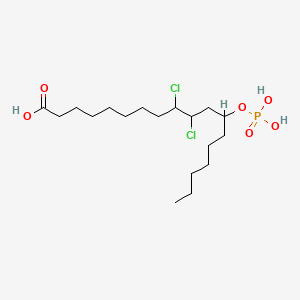
9,10-Dichloro-12-(phosphonooxy)octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dichloro-12-(phosphonooxy)octadecanoic acid is a synthetic organic compound with the molecular formula C18H35Cl2O6P It is characterized by the presence of two chlorine atoms at the 9th and 10th positions, and a phosphonooxy group at the 12th position of the octadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dichloro-12-(phosphonooxy)octadecanoic acid typically involves the chlorination of octadecanoic acid followed by the introduction of the phosphonooxy group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperature and pressure to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors and continuous flow systems to optimize yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
9,10-Dichloro-12-(phosphonooxy)octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can remove the chlorine atoms or reduce the phosphonooxy group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated or dephosphorylated derivatives.
Substitution: Formation of substituted octadecanoic acid derivatives.
Scientific Research Applications
9,10-Dichloro-12-(phosphonooxy)octadecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological membranes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 9,10-Dichloro-12-(phosphonooxy)octadecanoic acid involves its interaction with specific molecular targets, such as enzymes and membrane proteins. The presence of chlorine atoms and the phosphonooxy group allows the compound to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.
Comparison with Similar Compounds
Similar Compounds
9,10-Dichlorostearic acid: Similar structure but lacks the phosphonooxy group.
12-Phosphonostearic acid: Similar structure but lacks the chlorine atoms.
9,10-Dibromo-12-(phosphonooxy)octadecanoic acid: Similar structure with bromine atoms instead of chlorine.
Uniqueness
9,10-Dichloro-12-(phosphonooxy)octadecanoic acid is unique due to the combination of chlorine atoms and the phosphonooxy group, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
56744-27-5 |
|---|---|
Molecular Formula |
C18H35Cl2O6P |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
9,10-dichloro-12-phosphonooxyoctadecanoic acid |
InChI |
InChI=1S/C18H35Cl2O6P/c1-2-3-4-8-11-15(26-27(23,24)25)14-17(20)16(19)12-9-6-5-7-10-13-18(21)22/h15-17H,2-14H2,1H3,(H,21,22)(H2,23,24,25) |
InChI Key |
NZTGBAWFQMSCCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(C(CCCCCCCC(=O)O)Cl)Cl)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



